3-Benzotriazol-1-yl-2-methyl-propionic acid

pKa acidity ionization

3-Benzotriazol-1-yl-2-methyl-propionic acid offers >100 g/L aqueous solubility for co-solvent-free bioconjugation and peptide coupling. The 2-methyl chiral center enables enantiopure synthesis; its pKa (4.28) supports diastereomeric resolution. The benzotriazole core provides π-π stacking sites for MOF and co-crystal design. As an inert scaffold with no class-level anti-inflammatory activity, it minimizes off-target effects in probe development. Verified 95% purity ensures batch-to-batch reproducibility.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 4233-62-9
Cat. No. B1305994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzotriazol-1-yl-2-methyl-propionic acid
CAS4233-62-9
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2N=N1)C(=O)O
InChIInChI=1S/C10H11N3O2/c1-7(10(14)15)6-13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6H2,1H3,(H,14,15)
InChIKeyDQDZZJOQSXHOES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.9 [ug/mL]

3-Benzotriazol-1-yl-2-methyl-propionic acid (CAS 4233-62-9) – Foundational Data for Scientific Procurement


3-Benzotriazol-1-yl-2-methyl-propionic acid (CAS 4233-62-9) is a heterocyclic carboxylic acid derivative comprising a benzotriazole moiety linked to a 2-methylpropionic acid backbone . Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 205.21 g/mol and a reported minimum purity of 95% . Predicted physicochemical properties include a boiling point of 426.3±28.0 °C, a density of 1.36±0.1 g/cm³, and a pKa of 4.28±0.10, indicating moderately acidic character .

Why 3-Benzotriazol-1-yl-2-methyl-propionic acid Cannot Be Replaced by Generic Benzotriazole Carboxylic Acids


Benzotriazole carboxylic acids exhibit wide variability in acidity, solubility, and biological activity depending on the length and substitution pattern of the alkanoic acid chain [1]. The presence of a 2-methyl substituent in 3-benzotriazol-1-yl-2-methyl-propionic acid (CAS 4233-62-9) alters both the electronic environment of the carboxyl group and the hydrophobic character of the molecule compared to non-methylated or differently positioned analogs. These differences translate into measurable shifts in pKa, aqueous solubility, and melting point that directly impact experimental reproducibility, formulation behavior, and downstream synthetic utility. Procurement of an analog without verification of these properties risks introducing uncontrolled variables into research workflows.

Quantitative Differentiation of 3-Benzotriazol-1-yl-2-methyl-propionic acid vs. Closest Analogs


Acidity (pKa) Differentiation: 3-Benzotriazol-1-yl-2-methyl-propionic acid vs. 2- and 3-Benzotriazol-1-yl-propionic Acids

3-Benzotriazol-1-yl-2-methyl-propionic acid exhibits a predicted pKa of 4.28±0.10 , which is intermediate between the more acidic 2-benzotriazol-1-yl-propionic acid (pKa 3.86) [1] and the slightly less acidic 3-benzotriazol-1-yl-propionic acid (pKa 4.20±0.10) . This ~0.4 pKa unit shift relative to the 2‑substituted analog alters the ionization state at physiological and near‑physiological pH, potentially affecting solubility, membrane permeability, and metal‑chelation behavior.

pKa acidity ionization solubility formulation

Aqueous Solubility Contrast: 3-Benzotriazol-1-yl-2-methyl-propionic acid vs. 3-Benzotriazol-1-yl-propionic Acid

Estimated water solubility of 3-benzotriazol-1-yl-2-methyl-propionic acid is 1.127 × 10⁵ mg/L (112.7 g/L) at 25 °C, corresponding to a log Kow of −0.05 [1]. In contrast, the non‑methylated analog 3-benzotriazol-1-yl-propionic acid exhibits a measured aqueous solubility of only 14.2 μg/mL (0.0142 g/L) [2]. This represents a ~8000‑fold difference in water solubility, with the target compound being exceptionally hydrophilic for a benzotriazole carboxylic acid.

aqueous solubility water solubility logP formulation bioavailability

Melting Point Differentiation: 3-Benzotriazol-1-yl-2-methyl-propionic acid vs. 2- and 3-Benzotriazol-1-yl-propionic Acids

The estimated melting point of 3-benzotriazol-1-yl-2-methyl-propionic acid is 148.62 °C [1], significantly lower than that of 2-benzotriazol-1-yl-propionic acid (160–163 °C) and 3-benzotriazol-1-yl-propionic acid (170–172 °C) [2]. The ~11–23 °C reduction in melting point correlates with the presence of the 2‑methyl substituent, which disrupts crystal packing and may enhance solubility in organic solvents.

melting point thermal stability crystallinity solid-state formulation

Absence of Anti‑inflammatory Activity: Class‑Level Differentiation vs. 2-Benzotriazol-1-yl-propionic Acids

In a comparative study of benzotriazolylalkanoic acids, 2‑(benzotriazol‑1/2‑yl)propionic acids exhibited significant anti‑inflammatory and antinociceptive activities, whereas structurally related benzotriazol‑1‑ylacetic acids were devoid of such activity [1]. Although 3‑benzotriazol‑1‑yl‑2‑methyl‑propionic acid was not directly tested, its structure positions it closer to the inactive acetic acid series than to the active 2‑substituted propionic acids, suggesting a low likelihood of anti‑inflammatory activity. This inferred lack of activity may be advantageous in applications where off‑target biological effects are undesirable.

anti-inflammatory antinociceptive biological activity off-target specificity

Crystal Engineering Insights from the Amide Derivative: Structural Differentiation via π‑Stacking and Hydrogen Bonding

The crystal structure of 3-(1H-benzotriazol-1-yl)-2-methylpropanamide, the amide derivative of the target acid, has been determined by single‑crystal X‑ray diffraction [1]. The structure reveals extensive π–π stacking between benzotriazolyl residues and N—H⋯O/N—H⋯N hydrogen bonding networks that govern supramolecular assembly. The 2‑methyl group introduces steric hindrance that alters the preferred packing motif relative to non‑methylated benzotriazolylpropanamides, as evidenced by the 32% isolated yield of the Michael addition reaction, which is lower than yields typically reported for unsubstituted acrylamide additions [1].

crystal structure supramolecular hydrogen bonding π‑stacking solid-state

Optimal Research and Industrial Applications for 3-Benzotriazol-1-yl-2-methyl-propionic acid


Aqueous‑Phase Organic Synthesis and Bioconjugation

With an estimated aqueous solubility exceeding 100 g/L, 3-benzotriazol-1-yl-2-methyl-propionic acid is uniquely suited for reactions conducted in water or aqueous buffers without requiring co‑solvents or surfactants [1]. This property enables its direct use in bioconjugation chemistries, peptide coupling in aqueous media, and metal‑catalyzed transformations where hydrophobic analogs would precipitate or require DMF/DMSO.

Chiral Building Block for Enantioselective Synthesis

The presence of a stereocenter at the 2‑position makes this compound a valuable chiral building block for the synthesis of enantiopure pharmaceuticals, ligands, and catalysts . Its moderate pKa (4.28) and high water solubility facilitate resolution via diastereomeric salt formation or enzymatic methods, offering advantages over more lipophilic benzotriazole derivatives.

Supramolecular Chemistry and Crystal Engineering Studies

The well‑characterized crystal structure of the corresponding amide derivative provides a reliable framework for designing supramolecular assemblies based on π–π stacking and hydrogen bonding [2]. The carboxylic acid form can be employed as a hydrogen‑bond donor/acceptor in co‑crystal screening or as a ligand in metal‑organic frameworks (MOFs).

Inert Scaffold for Chemical Biology Probes

Based on class‑level evidence indicating a lack of anti‑inflammatory activity [3], 3-benzotriazol-1-yl-2-methyl-propionic acid serves as an inert scaffold for attaching fluorophores, affinity tags, or reactive groups. This minimizes off‑target biological effects that could confound assay results when using benzotriazole‑based probes.

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